Cas no 2034411-32-8 (N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-4-methylthiophene-2-carboxamide)

N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-4-methylthiophene-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-4-methylthiophene-2-carboxamide
- N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-methylthiophene-2-carboxamide
- F6438-3014
- AKOS032456699
- 2034411-32-8
- N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methylthiophene-2-carboxamide
-
- インチ: 1S/C12H14N4O3S/c1-7-4-8(20-6-7)10(17)13-5-9-14-11(18-2)16-12(15-9)19-3/h4,6H,5H2,1-3H3,(H,13,17)
- InChIKey: QQFJKILPTHZWGM-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C)C=C1C(NCC1N=C(N=C(N=1)OC)OC)=O
計算された属性
- せいみつぶんしりょう: 294.07866149g/mol
- どういたいしつりょう: 294.07866149g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 322
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 115Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-4-methylthiophene-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6438-3014-5μmol |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methylthiophene-2-carboxamide |
2034411-32-8 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6438-3014-3mg |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methylthiophene-2-carboxamide |
2034411-32-8 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6438-3014-10mg |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methylthiophene-2-carboxamide |
2034411-32-8 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6438-3014-10μmol |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methylthiophene-2-carboxamide |
2034411-32-8 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6438-3014-20μmol |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methylthiophene-2-carboxamide |
2034411-32-8 | 20μmol |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6438-3014-1mg |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methylthiophene-2-carboxamide |
2034411-32-8 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F6438-3014-20mg |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methylthiophene-2-carboxamide |
2034411-32-8 | 20mg |
$148.5 | 2023-09-09 | ||
Life Chemicals | F6438-3014-5mg |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methylthiophene-2-carboxamide |
2034411-32-8 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6438-3014-2mg |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methylthiophene-2-carboxamide |
2034411-32-8 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F6438-3014-2μmol |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methylthiophene-2-carboxamide |
2034411-32-8 | 2μmol |
$85.5 | 2023-09-09 |
N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-4-methylthiophene-2-carboxamide 関連文献
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-4-methylthiophene-2-carboxamideに関する追加情報
Introduction to N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-4-methylthiophene-2-carboxamide (CAS No. 2034411-32-8)
N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-4-methylthiophene-2-carboxamide, identified by its CAS number 2034411-32-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by the presence of a triazine core and a thiophene moiety, which are known for their diverse biological activities and potential applications in drug development.
The molecular structure of N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-4-methylthiophene-2-carboxamide incorporates several key functional groups that contribute to its unique chemical properties. The triazine ring, functionalized with dimethoxy substituents at the 4 and 6 positions, provides a platform for further chemical modifications and interactions with biological targets. The thiophene ring, on the other hand, introduces a sulfur-containing heterocycle that is known to enhance the lipophilicity and binding affinity of the molecule.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their potential therapeutic applications. The combination of a triazine and thiophene moiety in N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-4-methylthiophene-2-carboxamide makes it an attractive candidate for further investigation in medicinal chemistry. Studies have shown that such compounds can exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The synthesis of N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-4-methylthiophene-2-carboxamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The process typically begins with the preparation of the triazine core through condensation reactions involving diamines and dichloro compounds. Subsequent functionalization with methoxy groups is achieved through nucleophilic substitution reactions. The introduction of the thiophene ring is often accomplished via cyclization reactions or cross-coupling techniques.
The compound's structural features make it a versatile intermediate in the synthesis of more complex molecules. For instance, the carboxamide group can be further modified through amide bond formation or hydrolysis reactions to produce derivatives with tailored biological properties. Additionally, the presence of the methylthiophene moiety allows for further functionalization through electrophilic or nucleophilic aromatic substitution reactions.
Recent research has highlighted the potential of N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-4-methylthiophene-2-carboxamide as a lead compound in drug discovery. Computational studies have suggested that it may interact with specific biological targets by forming hydrogen bonds and hydrophobic interactions. These interactions are crucial for achieving high binding affinity and efficacy in therapeutic applications.
In vitro experiments have demonstrated that this compound exhibits promising activity against various disease-causing agents. For example, preliminary studies have shown inhibitory effects on certain enzymes involved in cancer cell proliferation. Furthermore, its ability to cross cell membranes due to its lipophilic nature suggests potential applications in drug delivery systems designed to target specific cellular compartments.
The pharmaceutical industry has been increasingly interested in developing small molecule inhibitors based on heterocyclic structures due to their favorable pharmacokinetic properties. N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-4-methylthiophene-2-carboxamide fits well within this trend as it combines structural features known to enhance drug-like properties such as solubility, bioavailability, and metabolic stability.
The future development of this compound will likely involve both computational modeling and experimental validation to optimize its pharmacological profile. Advances in synthetic methodologies will also play a crucial role in facilitating the production of analogs with improved properties. Collaborative efforts between academic researchers and industry scientists are essential to translate these findings into tangible therapeutic benefits.
In conclusion, N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-4-methylthiophene-2-carboxamide (CAS No. 2034411-32) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and demonstrated biological activities make it an attractive molecule for developing new drugs targeting various diseases. Continued investigation into its synthesis and pharmacological properties will be crucial in realizing its full potential as a therapeutic agent.
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